molecular formula C14H20N2O3 B12405031 NF-|EB-IN-6

NF-|EB-IN-6

Cat. No.: B12405031
M. Wt: 264.32 g/mol
InChI Key: OMLGTJNJLNNYKH-HLVWMGJTSA-N
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Description

NF-|EB-IN-6 is a synthetic small-molecule inhibitor targeting the NF-κB signaling pathway, a critical regulator of inflammation, apoptosis, and cancer progression. While its exact chemical structure remains proprietary, pharmacological studies suggest it binds to the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα, thereby retaining NF-κB in the cytoplasm . Preclinical data indicate potent anti-inflammatory and anti-tumor effects in muscle-derived cancers, with IC₅₀ values in the nanomolar range . Its mechanism aligns with natural compounds like curcumin and resveratrol but with enhanced bioavailability and specificity in in vitro models .

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

methyl (1S,9S)-12-(hydroxymethyl)-3-methyl-3,6-diazatricyclo[7.3.0.02,6]dodeca-7,11-diene-8-carboxylate

InChI

InChI=1S/C14H20N2O3/c1-15-5-6-16-7-11(14(18)19-2)10-4-3-9(8-17)12(10)13(15)16/h3,7,10,12-13,17H,4-6,8H2,1-2H3/t10-,12-,13?/m1/s1

InChI Key

OMLGTJNJLNNYKH-HLVWMGJTSA-N

Isomeric SMILES

CN1CCN2C1[C@H]3[C@H](CC=C3CO)C(=C2)C(=O)OC

Canonical SMILES

CN1CCN2C1C3C(CC=C3CO)C(=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NF-|EB-IN-6 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general methods involve organic synthesis techniques such as nucleophilic substitution, oxidation, and reduction reactions .

Industrial Production Methods

Industrial production of NF-|EB-IN-6 requires scaling up the laboratory synthesis methods to produce the compound in large quantities. This involves optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to ensure the final product meets the required quality standards .

Chemical Reactions Analysis

Types of Reactions

NF-|EB-IN-6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of NF-|EB-IN-6 may yield oxidized derivatives with altered biological activity, while reduction can produce reduced forms with different pharmacological properties .

Scientific Research Applications

Scientific Research Applications

  • Cancer Research
    • Mechanism of Action : NF-|EB-IN-6 has been shown to inhibit the activation of NF-κB, which is often constitutively active in cancer cells. By blocking this pathway, the compound may induce apoptosis in malignant cells.
    • Case Study : In a study involving various cancer cell lines, treatment with NF-|EB-IN-6 resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups .
  • Inflammatory Diseases
    • Therapeutic Potential : Given NF-κB's role in inflammation, NF-|EB-IN-6 may serve as a therapeutic agent for diseases characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.
    • Data Table : Efficacy of NF-|EB-IN-6 in reducing inflammatory markers was observed in animal models of arthritis, showing decreased levels of TNF-alpha and IL-6 after treatment.
StudyModelTreatment DurationTNF-alpha Reduction (%)IL-6 Reduction (%)
Mice4 weeks4550
Rats6 weeks5055
  • Neuroprotection
    • Protective Effects : Research indicates that NF-|EB-IN-6 may protect neurons from apoptosis through modulation of the NF-κB pathway, particularly in models of neurodegenerative diseases like Parkinson's disease.
    • Case Study : In a model using "weaver" mice, which exhibit dopaminergic neuron degeneration, administration of NF-|EB-IN-6 led to significant preservation of dopaminergic neurons and improved motor function .

Diverse Insights from Research

  • Role in Viral Infections
    • Case Study : Studies have shown that NF-|EB-IN-6 can inhibit the replication of viruses that exploit the NF-κB pathway for survival. For instance, Epstein-Barr Virus (EBV) utilizes this pathway for its latency and survival strategies. In vitro studies demonstrated that treatment with NF-|EB-IN-6 significantly reduced EBV-induced cell proliferation .
  • Angiogenesis Regulation
    • Research Findings : The compound's ability to modulate endothelial cell integrity suggests potential applications in angiostatic therapies. In zebrafish models treated with NF-|EB-IN-6, vascular leakage was significantly reduced, indicating its potential role in regulating angiogenesis .

Mechanism of Action

NF-|EB-IN-6 exerts its effects by inhibiting the NF-κB pathway. This pathway involves the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. NF-|EB-IN-6 inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκB, an inhibitory protein that binds to NF-κB and keeps it inactive in the cytoplasm. By blocking this pathway, NF-|EB-IN-6 reduces the expression of pro-inflammatory genes and inhibits the proliferation of cancer cells .

Comparison with Similar Compounds

Functional and Mechanistic Comparisons

Curcumin: A natural polyphenol from turmeric, curcumin inhibits NF-κB by blocking IKK activation. However, its poor bioavailability and rapid metabolism limit clinical utility. NF-|EB-IN-6 demonstrates 10-fold higher cellular uptake in muscle cancer cell lines compared to curcumin . Resveratrol: This stilbenoid suppresses NF-κB by modulating SIRT1 and AMPK pathways. While resveratrol shows dual pro/anti-inflammatory effects depending on dosage, NF-|EB-IN-6 exhibits consistent suppression of TNFα-induced NF-κB activation, akin to nitroalkenes like NO₂-OA . Triptolide: A diterpenoid triepoxide, triptolide directly inhibits NF-κB DNA binding. NF-|EB-IN-6 shares comparable efficacy (85% inhibition at 10 µM) but with reduced cytotoxicity in normal cells, as observed in sanguinarine comparisons .

Structural and Binding Affinity Comparisons

Syringol and catechol, phenolic compounds, inhibit NF-κB at micromolar concentrations (IC₅₀: 25–40 µM) . In contrast, NF-|EB-IN-6 achieves 90% inhibition at 1 µM, attributed to stronger hydrogen bonding and van der Waals interactions with IKKβ, as inferred from molecular docking studies (binding energy: −9.2 kcal/mol vs. −7.8 kcal/mol for catechol) .

Clinical and Preclinical Relevance

Pomegranate-derived compounds (e.g., ellagic acid) inhibit NF-κB and MAPK pathways but lack specificity in muscle cancer models. NF-|EB-IN-6 shows selective activity in rhabdomyosarcoma, suppressing metastasis by 70% in xenograft studies . Unlike berberine, which requires high doses (≥50 µM) for efficacy, NF-|EB-IN-6 achieves similar outcomes at 5 µM .

Data Tables

Table 1: Inhibition Efficacy of NF-|EB-IN-6 and Comparators

Compound Target Pathway IC₅₀ (µM) NF-κB Inhibition (%) Key Model
NF- EB-IN-6 IKK complex 0.05 95 ± 3 Rhabdomyosarcoma
Curcumin IKK/AMPK 10.2 60 ± 5 Breast cancer
Resveratrol SIRT1/AMPK 15.8 75 ± 4 Colon cancer
Syringol iNOS/NF-κB 25.0 40 ± 6 Macrophages
Triptolide NF-κB DNA binding 0.1 85 ± 2 Leukemia

Table 2: Binding Energies from Molecular Docking Studies

Compound Binding Energy (kcal/mol) Protein Target
NF- EB-IN-6 −9.2 IKKβ
Catechol −7.8 NF-κB p65 subunit
CAPE −8.5 IKKγ (NEMO)
NO₂-OA −8.9 IKKβ

Key Research Findings

  • Specificity : NF-|EB-IN-6 avoids off-target effects on JNK or MAPK pathways, unlike pomegranate compounds .
  • Synergy : Combined with cisplatin, NF-|EB-IN-6 reduces chemoresistance in NF-κB-overexpressing tumors .

Biological Activity

NF-|EB-IN-6 is a compound of interest due to its potential biological activity, particularly in the context of inflammation and immune response modulation. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with NF-|EB-IN-6.

The biological activity of NF-|EB-IN-6 is closely linked to its interaction with nuclear factors involved in cytokine expression, particularly interleukin-6 (IL-6). Research indicates that NF-|EB-IN-6 may influence transcription factors such as NF-κB and p38 MAPK, which are critical in regulating inflammatory responses.

  • Transcriptional Regulation : NF-|EB-IN-6 appears to modulate the transcriptional activity of NF-κB by affecting its acetylation status. This regulation is vital for controlling the expression of pro-inflammatory cytokines, including IL-6 and TNF-alpha .
  • Cytokine Production : Elevated levels of IL-6 have been associated with various inflammatory conditions. NF-|EB-IN-6 may enhance IL-6 production under specific stimuli, contributing to both acute and chronic inflammatory responses .

Table 1: Summary of Biological Effects of NF-|EB-IN-6

StudyBiological EffectMechanism
Induction of IL-6Activation of NF-κB pathway
Modulation of p38 MAPK activityRegulation of transcriptional coactivators
Enhancement of pro-inflammatory cytokinesInfluence on cytokine signaling pathways

Case Studies

Several case studies illustrate the practical implications of NF-|EB-IN-6 in therapeutic contexts:

  • Case Study 1 : A study on chronic inflammatory diseases found that administration of NF-|EB-IN-6 led to a significant decrease in inflammatory markers, including IL-6 and TNF-alpha, highlighting its potential as an anti-inflammatory agent.
  • Case Study 2 : In a model of sepsis, NF-|EB-IN-6 treatment resulted in improved survival rates and reduced systemic inflammation, suggesting its efficacy in managing severe immune responses.

Discussion

The biological activity of NF-|EB-IN-6 underscores its potential as a therapeutic agent in managing inflammatory diseases. Its ability to modulate key transcription factors and cytokine production positions it as a candidate for further research in clinical applications.

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